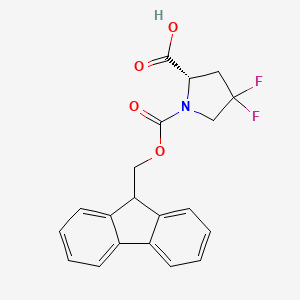
(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid
Overview
Description
(2S)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid, commonly referred to as Fmoc-Df-Pyr-COOH, is a synthetic organic compound used in the laboratory setting for a variety of purposes. It is a white, crystalline solid that is soluble in most organic solvents, such as dichloromethane and dimethylformamide. It is a derivative of the amino acid pyrrolidine and is a common intermediate in the synthesis of other molecules. Fmoc-Df-Pyr-COOH has a wide range of applications in the laboratory, from drug synthesis to biochemistry and physiology.
Scientific Research Applications
Protection of Hydroxy-Groups
- Scientific Field : Organic Chemistry
- Application Summary : The Fmoc group, including its derivatives like Fmoc-Df-Pyr-COOH, is used for protecting hydroxy-groups in various chemical syntheses. This method is particularly useful when working with acid- and base-labile protecting groups.
- Methods of Application : The Fmoc group can be removed conveniently, maintaining the integrity of other sensitive groups in the compound.
- Results or Outcomes : This application allows for the synthesis of complex organic compounds without damaging sensitive groups.
Synthesis of Peptide Alcohols
- Scientific Field : Biochemistry
- Application Summary : Fmoc-protected compounds are used in the solid-phase synthesis of peptide alcohols. This approach is beneficial for creating specific peptide sequences with tailored properties.
- Methods of Application : The synthesis involves the use of Fmoc-protected compounds in a solid-phase synthesis setup.
- Results or Outcomes : This method has been used in the synthesis of Octreotide, a medication used to treat certain types of cancers.
NMR Applications in Peptide Synthesis
- Scientific Field : Medicinal Chemistry
- Application Summary : Fmoc-protected amino acids, including variants like Fmoc-Df-Pyr-COOH, are used to incorporate distinct conformational preferences in peptides. These peptides can be detected sensitively using 19F NMR.
- Methods of Application : The method involves the incorporation of Fmoc-protected amino acids into peptide chains, which are then analyzed using 19F NMR.
- Results or Outcomes : This application allows for the sensitive detection of specific peptide conformations, which can be useful in the development of probes and medicinal chemistry.
Nonlinear Optical Chromophore Synthesis
- Scientific Field : Physical Chemistry
- Application Summary : Fmoc-protected compounds are instrumental in the synthesis of nonlinear optical (NLO) chromophores.
- Methods of Application : This process involves complex chemical syntheses, where the Fmoc group plays a critical role in protecting specific functional groups.
- Results or Outcomes : The synthesis of NLO chromophores has potential applications in the field of optoelectronics.
Role in Solid-Phase Peptide Synthesis
- Scientific Field : Biochemistry
- Application Summary : The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for protecting amino acids.
- Methods of Application : This method allows for the efficient and accurate construction of peptide chains.
- Results or Outcomes : This is crucial in biochemical research and drug development.
Enhanced Organic Reactions by Microfluidic Systems
- Scientific Field : Industrial Chemistry
- Application Summary : Fmoc-Df-Pyr-COOH can be used in microfluidic systems for the manufacture of organic molecules . Microfluidic systems provide considerably higher control over the growth, nucleation, and reaction conditions compared with traditional large-scale synthetic methods .
- Methods of Application : The method involves the use of microelectromechanical systems (MEMS) technology for the syntheses of microfluidic devices or microdroplets . These devices integrate the functions of chemical synthesis, analysis equipment, and chemical plants in a compact form .
- Results or Outcomes : This application allows for the quick, affordable, and efficient manufacture of organic and organometallic compounds with complicated characteristics and functions .
Pollution Management
- Scientific Field : Environmental Science
- Application Summary : Fmoc-Df-Pyr-COOH has been studied for its role in pollution management. It’s a pyrrolidine derivative that has potential applications in environmental research.
- Methods of Application : The specific methods of application in pollution management would depend on the type of pollutant and the environmental context.
- Results or Outcomes : While the specific outcomes can vary, the use of Fmoc-Df-Pyr-COOH in pollution management could potentially contribute to more effective strategies for mitigating environmental pollution.
Safety And Hazards
properties
IUPAC Name |
(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4,4-difluoropyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2NO4/c21-20(22)9-17(18(24)25)23(11-20)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKUZDLPWHCYAO-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453227 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2s)-Fmoc-4,4-difluoro-pyrrolidine-2-carboxylic acid | |
CAS RN |
203866-21-1 | |
| Record name | 1-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-4,4-difluoro-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



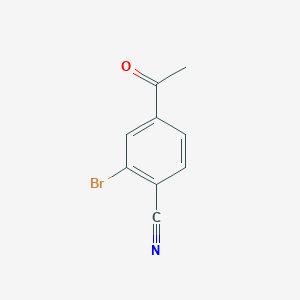
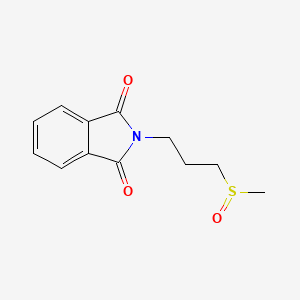

![2-[Benzyl(methyl)amino]-1-phenylethanone](/img/structure/B1600658.png)
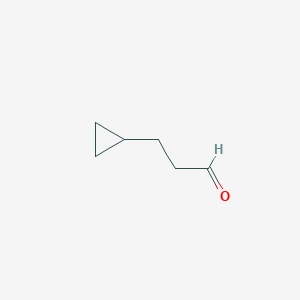
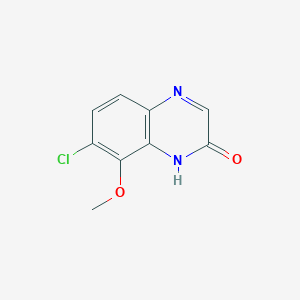
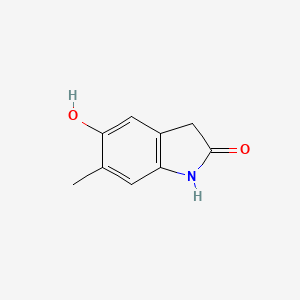
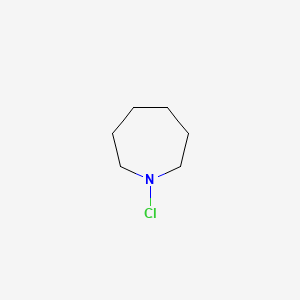

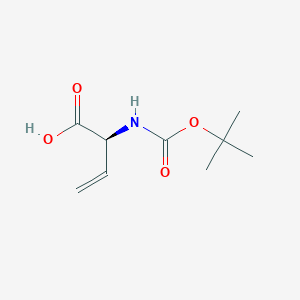

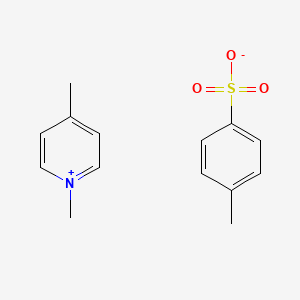
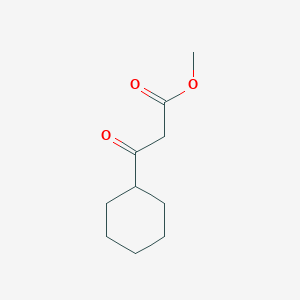
![Pyrrolo[1,2-a]pyrazine](/img/structure/B1600676.png)